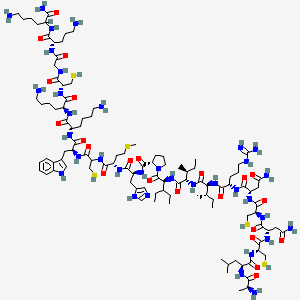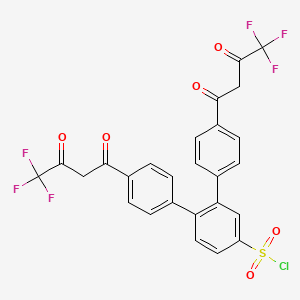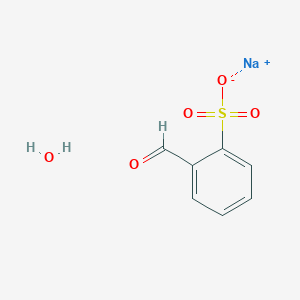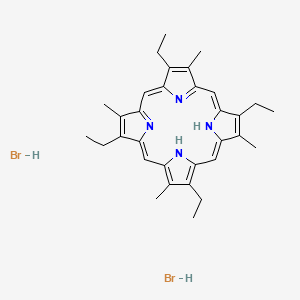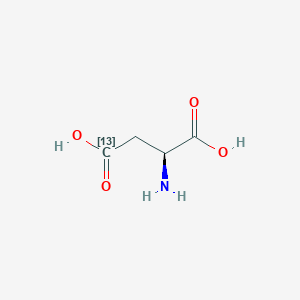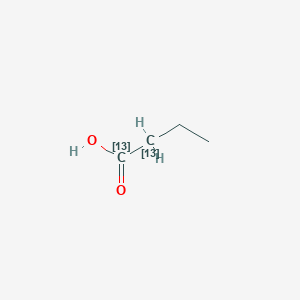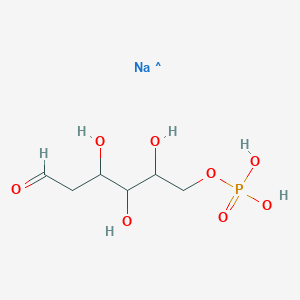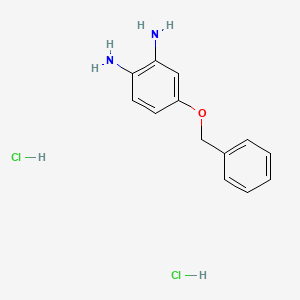
4-(Benzyloxy)benzene-1,2-diamine dihydrochloride
Overview
Description
4-(Benzyloxy)benzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C13H16Cl2N2O and a molecular weight of 287.18 g/mol . This compound is known for its versatile properties and is widely used in various scientific research applications, including drug synthesis, organic reactions, and material science investigations.
Preparation Methods
The synthesis of 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride can be achieved through several synthetic routes. One common method involves the irradiation of 4-methoxyazobenzenes in dimethylformamide containing hydrochloric acid under ambient nitrogen conditions . This reaction typically requires a quartz tube and a specific wavelength of light (365 nm) for about 2.5 hours. Industrial production methods often involve bulk custom synthesis and procurement, ensuring high purity and consistent quality .
Chemical Reactions Analysis
4-(Benzyloxy)benzene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrochloric acid, dimethylformamide, and various oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Benzyloxy)benzene-1,2-diamine dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride involves its interaction with molecular targets and pathways within cells. The compound can exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(Benzyloxy)benzene-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:
4-(Benzyloxy)benzene-1,2-diamine: This compound is similar in structure but lacks the dihydrochloride component.
N-Methyl-1,2-benzenediamine dihydrochloride: This compound has a similar diamine structure but with a methyl group instead of a benzyloxy group.
The uniqueness of this compound lies in its specific benzyloxy substitution, which imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-phenylmethoxybenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;;/h1-8H,9,14-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIQSEDZEHPKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598595 | |
| Record name | 4-(Benzyloxy)benzene-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41927-18-8 | |
| Record name | 4-(Benzyloxy)benzene-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



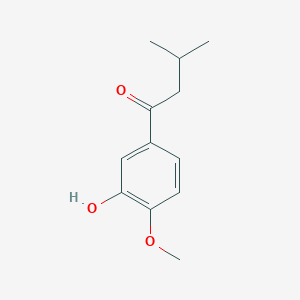
![(2-{4-[2-(Benzenesulfonyl)ethyl]phenyl}hydrazinyl)(oxo)acetic acid](/img/structure/B1603358.png)
